![molecular formula C11H20N2O3 B2907980 N-(2-Boc-aminoacetyl)cyclobutylamine CAS No. 1822785-47-6](/img/structure/B2907980.png)
N-(2-Boc-aminoacetyl)cyclobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Boc-aminoacetyl)cyclobutylamine, also known as CBAA, is a cyclic amino acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBAA is a potent inhibitor of a class of enzymes known as lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation.
Mécanisme D'action
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. This process can lead to the activation or repression of gene expression, depending on the specific lysine residue and the context of the chromatin. N-(2-Boc-aminoacetyl)cyclobutylamine inhibits the activity of LSD1 by binding to its active site and preventing the demethylation of lysine residues. This leads to the accumulation of methylated histones and the repression of gene expression, ultimately resulting in the induction of cell differentiation and apoptosis.
Biochemical and Physiological Effects:
N-(2-Boc-aminoacetyl)cyclobutylamine has been shown to have a wide range of biochemical and physiological effects, including the induction of cell differentiation and apoptosis in cancer cells, the improvement of cognitive function and memory in animal models of Alzheimer's disease, and the regulation of cardiovascular function. N-(2-Boc-aminoacetyl)cyclobutylamine has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin and Notch pathways, which play crucial roles in cell differentiation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Boc-aminoacetyl)cyclobutylamine has several advantages for lab experiments, including its high potency and specificity for LSD1 inhibition, its ability to induce cell differentiation and apoptosis in cancer cells, and its potential for the treatment of neurodegenerative disorders. However, N-(2-Boc-aminoacetyl)cyclobutylamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(2-Boc-aminoacetyl)cyclobutylamine, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In addition, the combination of N-(2-Boc-aminoacetyl)cyclobutylamine with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity. Finally, the development of N-(2-Boc-aminoacetyl)cyclobutylamine derivatives with improved potency and selectivity for LSD1 inhibition may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-Boc-aminoacetyl)cyclobutylamine involves the condensation of cyclobutanone with Boc-protected glycine methyl ester, followed by the deprotection of the Boc group using trifluoroacetic acid. The resulting product is then treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide to form the final product, N-(2-Boc-aminoacetyl)cyclobutylamine.
Applications De Recherche Scientifique
N-(2-Boc-aminoacetyl)cyclobutylamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. As a potent inhibitor of LSD1, N-(2-Boc-aminoacetyl)cyclobutylamine has been shown to induce cell differentiation and apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, N-(2-Boc-aminoacetyl)cyclobutylamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, highlighting its potential for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
tert-butyl N-[2-(cyclobutylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-9(14)13-8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICCMSOKHHGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.